2-Bromo-1-methylimidazole hydrobromide

Regioselective Bromination Imidazole Functionalization Cross-Coupling Precursor

Choose 2-Bromo-1-methylimidazole hydrobromide for unambiguous C2-regiospecificity in cross-coupling and quaternization reactions. Unlike isomeric mixtures or the free base, this hydrobromide salt ensures superior solubility, batch-to-batch consistency, and avoids costly purification of regioisomeric byproducts. The enhanced stability minimizes hygroscopicity issues common with the free base, making it the reliable building block for drug discovery libraries, ionic liquids, and coordination complexes.

Molecular Formula C4H6Br2N2
Molecular Weight 241.91 g/mol
Cat. No. B8208602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-methylimidazole hydrobromide
Molecular FormulaC4H6Br2N2
Molecular Weight241.91 g/mol
Structural Identifiers
SMILESCN1C=CN=C1Br.Br
InChIInChI=1S/C4H5BrN2.BrH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H
InChIKeyGAIZTMGOGDUYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-methylimidazole hydrobromide: Comparative Procurement Guide for Regiospecific C2 Functionalization


2-Bromo-1-methylimidazole hydrobromide (CAS 2655608-58-3) is a brominated imidazole derivative, typically available as a white to off-white crystalline solid . As a hydrobromide salt, it offers enhanced stability and solubility in polar solvents compared to its free base [1], making it a key intermediate in pharmaceutical and materials chemistry. Its primary value lies in the selective bromination at the C2 position, enabling precise, high-yielding downstream modifications that are often unattainable with other 1-methylimidazole derivatives [2].

2-Bromo-1-methylimidazole hydrobromide: Why Analog Substitution Introduces Uncontrolled Process Risk


While other 1-methylimidazole derivatives (e.g., the free base 2-bromo-1-methylimidazole, the hydrochloride salt, or alternative brominated isomers) may appear chemically similar, their performance in key reactions differs markedly. The hydrobromide salt form offers distinct advantages in specific synthetic contexts, particularly where solubility and stability under reaction conditions are paramount. Direct substitution with the free base can lead to variable reactivity and reduced yield due to differences in solubility and hygroscopicity [1]. Furthermore, the use of non-regiospecific bromination methods on the parent 1-methylimidazole yields a complex mixture of 2-, 4-, and 5-bromo isomers, requiring challenging and costly purification [2]. These factors underscore that the choice of this specific intermediate is not trivial but is a critical parameter for ensuring process robustness and achieving target compound profiles.

2-Bromo-1-methylimidazole hydrobromide: Quantitative Differentiation from Closest Analogs


Superior Regiospecificity: Direct C2 Bromination vs. Isomeric Mixtures

The regiospecific synthesis of 2-bromo-1-methylimidazole via lithiation/bromination offers a critical advantage over direct electrophilic bromination of 1-methylimidazole. The latter produces a complex mixture of 2-, 4-, and 5-bromo isomers, with the 5-bromo isomer predominating under many conditions, which requires challenging separations [1]. In contrast, the synthesis of 2-bromo-1-methylimidazole hydrobromide, proceeding through the free base which is prepared via a regiospecific lithiation of NMI at the 2-position followed by quenching with bromine, yields the desired C2-bromo product with high selectivity [2].

Regioselective Bromination Imidazole Functionalization Cross-Coupling Precursor

Quantified Kinetic Advantage: Rate of Bromination at the 2-Position

The kinetic reactivity of the C2 position in 1-methylimidazole towards bromination is quantifiably lower than the C5 position, explaining the need for alternative synthetic strategies for pure 2-bromo derivatives. A study using a coulo-chrono-potentiometric method determined the second-order rate constants (k) for aqueous bromination of 1-methylimidazole at 298 K [1]. The rate constant for substitution at the 2-position is significantly lower than that for the 5-position.

Reaction Kinetics Imidazole Halogenation Electrophilic Aromatic Substitution

Documented High Yield for Free Base Precursor vs. Alternative Routes

The synthesis of the precursor, 2-bromo-1-methylimidazole, is reported in high yield via a two-step lithiation-bromination sequence. This method provides a significantly improved yield compared to earlier, more tedious procedures [1]. The yield is achieved by the successive action of butyllithium (BuLi) on 1-methylimidazole (NMI) followed by bromine.

Synthetic Yield Lithiation-Bromination Process Chemistry

2-Bromo-1-methylimidazole hydrobromide: Validated Application Scenarios from Comparative Evidence


Synthesis of C2-Arylated Imidazole Pharmacophores via Suzuki-Miyaura Cross-Coupling

The regiospecific placement of bromine at the C2 position in 2-bromo-1-methylimidazole hydrobromide makes it an ideal substrate for palladium-catalyzed cross-coupling reactions . This is in stark contrast to the use of isomeric mixtures of bromo-1-methylimidazoles, which would lead to a mixture of regioisomeric products, complicating purification and reducing the yield of the desired target. The high selectivity of the precursor ensures the efficient and unambiguous construction of complex C2-substituted imidazole libraries for drug discovery.

Preparation of Advanced Imidazolium Ionic Liquids and Ligands

The 2-bromo-1-methylimidazole core, accessed via this hydrobromide salt, serves as a key intermediate for synthesizing advanced functional materials. Quaternization of the precursor with alkyl halides, followed by anion metathesis, yields 2-functionalized imidazolium salts . This route provides a clear advantage over attempts to directly halogenate the imidazolium cation, which are often low-yielding or fail entirely. The availability of the pure 2-bromo precursor enables the creation of structurally defined ionic liquids and transition metal ligands with tailored properties.

Development of Chromophores and Optical Materials via C-C Bond Formation

The C2-bromo group is a versatile handle for introducing conjugated aromatic systems onto the imidazole core, a key step in synthesizing chromophores for optical applications. For example, 2-bromo-1-methylimidazole-4,5-dicarbonitrile, a derivative accessible from the core structure, has been used in Suzuki-Miyaura cross-couplings to create chromophores embedded in polymer matrices . This route leverages the specific reactivity of the C2 position to build complex, functional molecules with desirable photophysical properties.

Synthesis of Tetranuclear Copper(II) Clusters

2-Bromo-1-methyl-imidazole, the free base form of the hydrobromide salt, acts as a ligand in the formation of self-assembled metal clusters . A specific example is its role in forming a tetranuclear Cu(II) cluster, [Cu4(η1-N-(N2C4H5Br))4(μ4-O)(μ-Br)6], via a Sandmeyer-type reaction. This highlights the compound's utility in coordination chemistry and the development of novel polynuclear metal complexes.

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